molecular formula C7H7Cl2N B130939 2,5-Dichlorobenzylamine CAS No. 10541-69-2

2,5-Dichlorobenzylamine

Cat. No. B130939
CAS RN: 10541-69-2
M. Wt: 176.04 g/mol
InChI Key: AKGJLIXNRPNPCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorobenzylamine derivatives is a multi-step process involving reactions such as acylation, nitration, reduction, and cyclization. For instance, the preparation of 5,6-dichloro-2-methylbenzimidazole from 3,4-dichlorobenzenamine involves these steps, with high yields reported for each stage . Similarly, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol from 2-hydroxy-3-methoxy-1-benzaldehyde and 2-chlorobenzylamine indicates the reactivity of chlorobenzylamines with aldehydes .

Molecular Structure Analysis

The molecular structure of chlorobenzylamine derivatives can be complex and non-planar. For example, the structure of N-salicylidene-2-hydroxy-5-bromobenzylamine, a related compound, was determined by X-ray diffraction to be non-planar with a significant dihedral angle between aromatic rings . This suggests that 2,5-dichlorobenzylamine may also exhibit non-planarity due to steric hindrance from the chlorine substituents.

Chemical Reactions Analysis

Chlorobenzylamines can undergo various chemical transformations. For instance, the reaction of 2-chlorobenzylamine with o-vanillin leads to the formation of an imine derivative . This indicates that 2,5-dichlorobenzylamine could potentially participate in similar condensation reactions to form imines or other heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzylamine derivatives can be inferred from related compounds. For example, the crystal structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene shows significant effects of substituents on aromatic ring geometry . Dichlorobenzamide derivatives synthesized from reactions with arylamine compounds were characterized by NMR and IR spectroscopy, indicating that similar analytical techniques could be used to study the properties of 2,5-dichlorobenzylamine .

Scientific Research Applications

Environmental Monitoring and Public Health

Research has demonstrated the widespread presence of p-Dichlorobenzene, a related compound to 2,5-Dichlorobenzylamine, in the environment and its potential impact on public health. For instance, a study found that a significant percentage of adults in the United States had detectable levels of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, in their urine. This indicates a high prevalence of exposure to p-dichlorobenzene, necessitating further studies on its long-term health effects on exposed populations (Hill et al., 1995).

Antimycobacterial Properties

Benzylamines, including derivatives of 2,5-Dichlorobenzylamine, have been synthesized and evaluated for their antimycobacterial properties. Some derivatives demonstrated significant inhibitory effects on various Mycobacterium species, indicating their potential in developing treatments for diseases like tuberculosis (Meindl et al., 1984).

Algae Control

Dichlorobenzylamine derivatives have been synthesized and evaluated for their algicidal activity against harmful red tides. Some derivatives showed high algicidal activity against multiple harmful algae species, suggesting their suitability for controlling harmful algae in aquatic environments (Choi et al., 2016).

Metabolic and Health Effects

The exposure to para-dichlorobenzene, closely related to 2,5-Dichlorobenzylamine, has been linked to potential health effects in humans. Studies have explored the relationship between exposure to this compound and conditions like diabetes and thyroid dysfunction in adolescents, suggesting a need for further investigation into these associations (Wei & Zhu, 2016).

Synthesis of Stable Isotopes

Research has also focused on the synthesis of stable isotopes of dichlorobenzylamine derivatives, such as [13C7]3,5‐dichlorobenzylamine hydrochloride, for use in scientific studies, particularly in LC-MS assays (Harwood, 2004).

Catalysis and Chemical Synthesis

Benzylamines, including those related to 2,5-Dichlorobenzylamine, play a vital role in pharmaceutical compounds. Advances in catalytic methodologies have enabled the efficient synthesis of benzylamines, contributing significantly to pharmaceutical chemistry (Yan et al., 2016).

Safety And Hazards

2,5-Dichlorobenzylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGJLIXNRPNPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147115
Record name Benzenemethanamine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzylamine

CAS RN

10541-69-2
Record name Benzenemethanamine, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of benzylamines with various IV-alkyl chains and substituents in the aromatic system as well as their evaluation on Mycobacterium tuberculosis H 37 Ra are described. …
Number of citations: 72 pubs.acs.org
AJ Wall III - 1967 - digitalworks.union.edu
The text of this thesis deals with two separate, but inter-related prob-lems. The first is the synthesis of 2-(2, 5-Dichloro-phenyl) Tetrahydro-3 methyl 1-4-Hl, 3 Thiozone-4-one 1, 1-Dioxide…
Number of citations: 0 digitalworks.union.edu
R Price, RL Wain - Annals of Applied Biology, 1978 - Wiley Online Library
A diamine oxidase enzyme has been isolated from pea epicotyls and purified. The in vitro rates at which a number of amines, structurally related to plant growth substances, are …
Number of citations: 2 onlinelibrary.wiley.com
S Tchilibon, BV Joshi, SK Kim, HT Duong… - Journal of medicinal …, 2005 - ACS Publications
A series of ring-constrained (N)-methanocarba-5‘-uronamide 2,N 6 -disubstituted adenine nucleosides have been synthesized via Mitsunobu condensation of the nucleobase precursor …
Number of citations: 116 pubs.acs.org
A Dahlgren, J Brånalt, I Kvarnström, I Nilsson… - Bioorganic & medicinal …, 2002 - Elsevier
With the objective to prepare novel non-peptidic thrombin inhibitors, bioisosteres of the inhibitory tripeptide d-Phe-Pro-Arg chain have been examined. Thus, the P1 Arg was replaced …
Number of citations: 18 www.sciencedirect.com
S Tchilibon, BV Joshi, SK Kim, HT Duong, ZG Gao - J Med Chem, 2005 - academia.edu
A series of ring-constrained (N)-methanocarba-5′-uronamide 2, N6-disubstituted adenine nucleosides have been synthesized via Mitsunobu condensation of the nucleobase …
Number of citations: 0 www.academia.edu
NA Powell, JK Hoffman, FL Ciske, JT Kohrt… - Bioorganic & medicinal …, 2013 - Elsevier
Optimization of the ADME properties of a series of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase resulted in the identification of highly selective compounds with …
Number of citations: 19 www.sciencedirect.com
A Deplano, M Cipriano, F Moraca… - Journal of enzyme …, 2019 - Taylor & Francis
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a key role in controlling endogenous levels of endocannabinoids. FAAH inhibition is considered a powerful …
Number of citations: 9 www.tandfonline.com
DM Jessop, SE Adams… - Journal of …, 2011 - jcheminf.biomedcentral.com
The Open-Source Chemistry Analysis Routines (OSCAR) software, a toolkit for the recognition of named entities and data in chemistry publications, has been developed since 2002. …
Number of citations: 245 jcheminf.biomedcentral.com
MV Shidha, T Mahalekshmi - Int. J. Emerg. Technol. Adv. Eng, 2014 - Citeseer
Chem Text mining involves the application of text mining in cheminformatics that deals with the use of computer technology to process and manage chemical data. Millions of chemical …
Number of citations: 4 citeseerx.ist.psu.edu

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